2-[4-(Methoxymethoxy)butyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methoxymethoxy)butyl]oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom. This compound is known for its reactivity due to the strained ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethoxy)butyl]oxirane typically involves the reaction of 4-(Methoxymethoxy)butyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid, under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of the corresponding alkene using air or oxygen in the presence of a silver catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethoxy)butyl]oxirane undergoes various types of chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other functionalized compounds.
Nucleophilic substitution: The strained ring makes the compound susceptible to nucleophilic attack, resulting in the substitution of the oxirane ring with different nucleophiles.
Oxidation and reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for ring-opening reactions.
Nucleophiles: Alcohols, amines, and thiols are typical nucleophiles that react with this compound.
Major Products Formed
Diols: Formed from the ring-opening reaction with water or alcohols.
Amines: Resulting from the reaction with amines.
Thioethers: Produced from the reaction with thiols.
Scientific Research Applications
2-[4-(Methoxymethoxy)butyl]oxirane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethoxy)butyl]oxirane involves the nucleophilic attack on the strained oxirane ring, leading to ring-opening and the formation of more stable products. The molecular targets include various nucleophiles such as water, alcohols, amines, and thiols. The pathways involved are typically substitution or addition reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(Butoxymethyl)oxirane: Similar in structure but with a butoxy group instead of a methoxymethoxy group.
Oxirane, butyl-: Another similar compound with a butyl group attached to the oxirane ring.
Uniqueness
2-[4-(Methoxymethoxy)butyl]oxirane is unique due to its methoxymethoxy functional group, which provides additional reactivity and versatility in chemical synthesis compared to other similar compounds. This makes it particularly valuable in the development of specialized polymers and pharmaceuticals .
Properties
CAS No. |
103791-55-5 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-[4-(methoxymethoxy)butyl]oxirane |
InChI |
InChI=1S/C8H16O3/c1-9-7-10-5-3-2-4-8-6-11-8/h8H,2-7H2,1H3 |
InChI Key |
FUFNJLKLJDXLRT-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.